CCR9 Antagonist Potency: Comparative Ki Values in Human MOLT4 Cells
In a patent disclosing CCR9 inhibitors, the compound N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide (referred to as Compound 119) demonstrated high potency as a CCR9 antagonist. It exhibited a Ki of 2 nM in human MOLT4 cells, assessed by inhibition of CCL25-induced intracellular calcium mobilization [1]. This is comparable to other highly potent CCR9 antagonists within the same patent series, though a direct head-to-head comparison with a specific comparator is not explicitly tabulated in the available excerpt. The assay context involved preincubation with the compound followed by CCL25 stimulation in a calcium flux assay [1].
| Evidence Dimension | CCR9 Antagonist Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | Other CCR9 antagonists in same patent series (e.g., Ki values ranging from 2 nM to 35 nM) |
| Quantified Difference | Not explicitly quantified; target compound is among the most potent in the series. |
| Conditions | Human MOLT4 cells; CCL25-induced calcium mobilization assay |
Why This Matters
A Ki of 2 nM indicates high affinity for the CCR9 receptor, making this compound a valuable tool for studying CCR9-mediated signaling pathways and a potential starting point for anti-inflammatory drug development.
- [1] BindingDB BDBM393502. US9969687, Compound 119. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=393502 View Source
